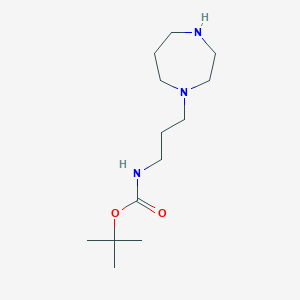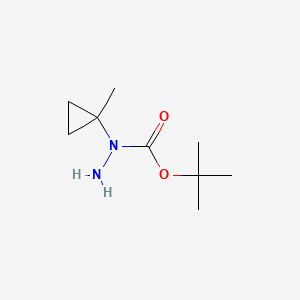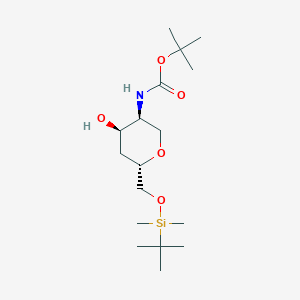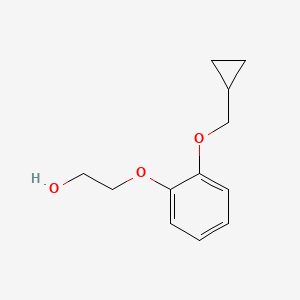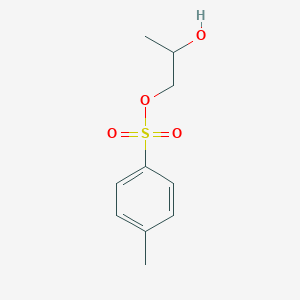
1-(Tosyloxy)-2-propanol
概述
描述
1-(Tosyloxy)-2-propanol is an organic compound that features a tosyloxy group attached to a propanol backbone The tosyloxy group, derived from toluenesulfonic acid, is known for its utility in organic synthesis, particularly as a leaving group in substitution reactions
准备方法
Synthetic Routes and Reaction Conditions: 1-(Tosyloxy)-2-propanol can be synthesized through the reaction of 2-propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH(OH)CH}_3 + \text{TsCl} \rightarrow \text{CH}_3\text{CH(OTs)CH}_3 + \text{HCl} ] where TsCl represents p-toluenesulfonyl chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the production process.
化学反应分析
Types of Reactions: 1-(Tosyloxy)-2-propanol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyloxy group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. For example, it can react with nucleophiles like halides, amines, or thiols to form corresponding substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) are employed.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are used.
Major Products Formed:
Substitution: Depending on the nucleophile, products like 1-iodo-2-propanol, 1-amino-2-propanol, or 1-thio-2-propanol can be formed.
Elimination: Propene is a common product.
Oxidation: Products include acetone or propanal.
科学研究应用
1-(Tosyloxy)-2-propanol finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and in drug development processes.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 1-(Tosyloxy)-2-propanol exerts its effects is primarily through its role as a leaving group in substitution reactions. The tosyloxy group stabilizes the transition state, facilitating the departure of the leaving group and the subsequent attack of the nucleophile. This property is exploited in various synthetic transformations to achieve desired chemical modifications.
相似化合物的比较
1-(Brosyloxy)-2-propanol: Similar to 1-(Tosyloxy)-2-propanol but with a bromobenzenesulfonyl group.
1-(Nosyloxy)-2-propanol: Contains a nitrobenzenesulfonyl group instead of a tosyloxy group.
1-(Mesyloxy)-2-propanol: Features a methanesulfonyl group.
Uniqueness: this compound is unique due to the stability and reactivity of the tosyloxy group. Compared to brosyloxy and nosyloxy analogs, the tosyloxy group offers a balance between leaving group ability and stability, making it a versatile reagent in organic synthesis.
属性
IUPAC Name |
2-hydroxypropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLDVMGSMOLUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
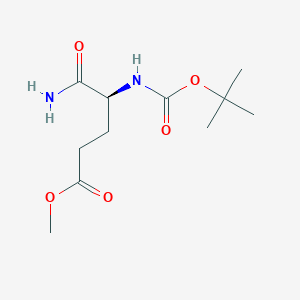
![5-bromo-4-methoxy-N,N-bis[(4-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B8266134.png)
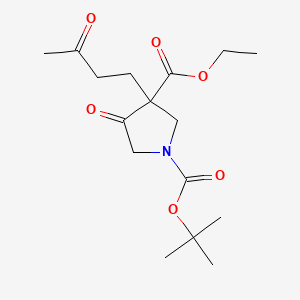
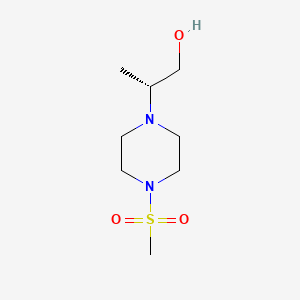
![2-[4-(iodomethyl)piperidin-1-yl]pyrimidine](/img/structure/B8266159.png)
![[(2R,3S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-dihydro-2H-pyran-3-yl] 2,2,2-trichloroethanimidate](/img/structure/B8266160.png)
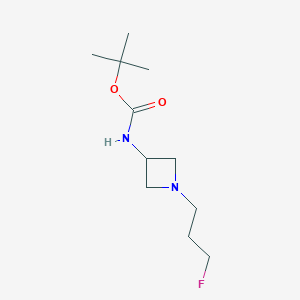
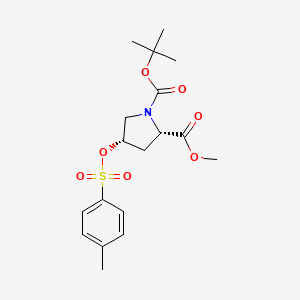
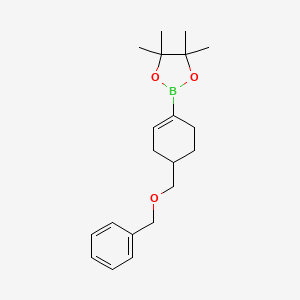
![Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B8266201.png)
